molecular formula C15H22N2O5 B1605063 2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate CAS No. 36339-04-5

2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate

Cat. No.: B1605063
CAS No.: 36339-04-5
M. Wt: 310.35 g/mol
InChI Key: JCXUJLWOJLTKRV-UHFFFAOYSA-N
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Description

Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester: is a synthetic compound that belongs to the class of beta-amino acids This compound is characterized by the presence of an acetylamino group and a methoxyphenyl group, making it a unique derivative of beta-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester typically involves the reaction of beta-alanine with 5-(acetylamino)-2-methoxyphenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with 2-methoxyethanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in enzyme inhibition and protein modification.
  • Studied for its effects on cellular metabolism and signaling pathways.

Medicine:

  • Explored for its potential as a drug candidate for various diseases.
  • Used in the development of diagnostic tools and assays.

Industry:

Mechanism of Action

The mechanism of action of Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, altering their activity and function. It may also modulate signaling pathways by affecting the phosphorylation status of key proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress response and cellular metabolism .

Comparison with Similar Compounds

  • Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-, 2-methoxyethyl ester
  • Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester

Comparison:

  • Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-, 2-methoxyethyl ester: This compound has a butyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
  • Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester: The presence of an ethyl group instead of a methoxyethyl group can influence its biological activity and interaction with molecular targets.

Uniqueness: Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl ester group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

36339-04-5

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

2-methoxyethyl 3-(5-acetamido-2-methoxyanilino)propanoate

InChI

InChI=1S/C15H22N2O5/c1-11(18)17-12-4-5-14(21-3)13(10-12)16-7-6-15(19)22-9-8-20-2/h4-5,10,16H,6-9H2,1-3H3,(H,17,18)

InChI Key

JCXUJLWOJLTKRV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OCCOC

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OCCOC

36339-04-5

Origin of Product

United States

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